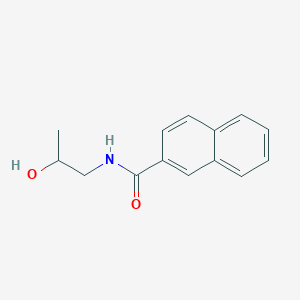![molecular formula C13H16N2O3 B7514650 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7514650.png)
4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one, also known as MAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. MAP is a piperazine derivative that has been found to have a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one may also act as a serotonin 5-HT1A receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one has been found to have a range of biochemical and physiological effects. Studies have shown that 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one can increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. In addition, 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one has been found to decrease the levels of the stress hormone cortisol, which may contribute to its anxiolytic effects. 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one has also been found to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one in lab experiments is its high potency and selectivity for certain receptor systems. This allows researchers to study the effects of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one on specific neurotransmitter systems without affecting other systems. However, one limitation of using 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one in lab experiments is its potential toxicity. Studies have shown that high doses of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one can cause liver damage and other adverse effects.
未来方向
There are several future directions for research on 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one. One area of research is to further investigate its mechanism of action and its effects on neurotransmitter systems. Another area of research is to study the potential use of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, researchers may explore the use of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.
合成方法
The synthesis of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base. The reaction results in the formation of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one as a white solid with a melting point of 142-143°C. The yield of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one can be improved by using a higher concentration of piperazine and a longer reaction time. The purity of 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one has been studied for its potential use in the treatment of various psychiatric disorders. Studies have shown that 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one has antipsychotic effects similar to those of typical antipsychotic drugs such as haloperidol. In addition, 4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one has been found to have antidepressant and anxiolytic effects in animal models. These effects are thought to be mediated through the modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
属性
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-4-2-3-10(7-11)8-13(17)15-6-5-14-12(16)9-15/h2-4,7H,5-6,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLYRYXTZEYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)

![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)


![9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514616.png)

![N-ethyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B7514634.png)

